molecular formula C8H11NO4 B11996731 Ethyl N-methyl-4-hydroxy-5-oxo-3-pyrroline-3-carboxylate iron chelate CAS No. 4450-97-9

Ethyl N-methyl-4-hydroxy-5-oxo-3-pyrroline-3-carboxylate iron chelate

Cat. No.: B11996731
CAS No.: 4450-97-9
M. Wt: 185.18 g/mol
InChI Key: DSDSKBLQRIVSTN-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with hydroxy, methyl, and ester groups. Its chemical properties make it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate typically involves a multicomponent reaction (MCR). One common method includes the reaction of sodium diethyl oxalacetate, methylamine, and 4-hydroxybenzaldehyde . The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol, and may require catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and consistency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The keto group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of a diol.

    Substitution: Formation of amides or esters, depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The hydroxy and keto groups can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that interact with specific enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in research and industry.

Properties

CAS No.

4450-97-9

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

ethyl 4-hydroxy-1-methyl-5-oxo-2H-pyrrole-3-carboxylate

InChI

InChI=1S/C8H11NO4/c1-3-13-8(12)5-4-9(2)7(11)6(5)10/h10H,3-4H2,1-2H3

InChI Key

DSDSKBLQRIVSTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)N(C1)C)O

Origin of Product

United States

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